Cas no 79600-80-9 (4-benzyl-1H-pyrrole-3-carboxylic acid)

4-benzyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716402-0.05g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
Chemenu | CM463367-1g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95%+ | 1g |
$653 | 2024-07-23 | |
Enamine | EN300-716402-1.0g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95.0% | 1.0g |
$528.0 | 2025-03-21 | |
Enamine | EN300-716402-5.0g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95.0% | 5.0g |
$1530.0 | 2025-03-21 | |
Chemenu | CM463367-250mg |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95%+ | 250mg |
$279 | 2024-07-23 | |
A2B Chem LLC | AX59674-50mg |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95% | 50mg |
$142.00 | 2024-04-19 | |
A2B Chem LLC | AX59674-10g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95% | 10g |
$2424.00 | 2024-04-19 | |
Aaron | AR01ELL2-5g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95% | 5g |
$2129.00 | 2023-12-14 | |
A2B Chem LLC | AX59674-5g |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95% | 5g |
$1646.00 | 2024-04-19 | |
A2B Chem LLC | AX59674-500mg |
4-benzyl-1H-pyrrole-3-carboxylic acid |
79600-80-9 | 95% | 500mg |
$464.00 | 2024-04-19 |
4-benzyl-1H-pyrrole-3-carboxylic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
4-benzyl-1H-pyrrole-3-carboxylic acidに関する追加情報
Introduction to 4-benzyl-1H-pyrrole-3-carboxylic acid (CAS No. 79600-80-9)
4-benzyl-1H-pyrrole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 79600-80-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a benzyl group at the 4-position and a carboxylic acid moiety at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 4-benzyl-1H-pyrrole-3-carboxylic acid contribute to its versatility in medicinal chemistry. The benzyl group, derived from benzyl alcohol, enhances the compound's solubility and reactivity, while the carboxylic acid functionality allows for further derivatization through esterification, amidation, or coupling reactions. These attributes have positioned this compound as a building block in the synthesis of more complex molecules, particularly in the development of bioactive agents.
In recent years, 4-benzyl-1H-pyrrole-3-carboxylic acid has garnered attention for its potential applications in the design of pharmacophores. Pyrrole derivatives are widely recognized for their biological activity, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The benzyl-substituted pyrrole scaffold has been explored in various drug discovery programs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
One of the most compelling aspects of 4-benzyl-1H-pyrrole-3-carboxylic acid is its role in the synthesis of protease inhibitors. Proteases play a crucial role in numerous physiological processes, and their inhibition is a key strategy in treating diseases such as cancer, HIV, and hepatitis. Researchers have leveraged the reactivity of the carboxylic acid group to attach various substituents that enhance binding affinity to target proteases. For instance, modifications at the 4-position with different aryl or heteroaryl groups have been shown to improve enzyme inhibition profiles.
Recent studies have also highlighted the utility of 4-benzyl-1H-pyrrole-3-carboxylic acid in developing small-molecule inhibitors targeting kinases. Kinases are enzymes involved in signal transduction pathways and are frequently dysregulated in cancer cells. By incorporating this pyrrole derivative into kinase inhibitors, scientists have been able to design molecules with enhanced selectivity and potency. The benzyl group serves as a handle for further functionalization, allowing for precise tuning of pharmacokinetic properties such as solubility and metabolic stability.
The pharmaceutical industry has been particularly interested in 4-benzyl-1H-pyrrole-3-carboxylic acid due to its potential as a precursor for antiviral agents. Pyrrole-based compounds have shown promise in inhibiting viral replication by targeting essential viral enzymes or proteins. For example, derivatives of this compound have been investigated for their ability to interfere with reverse transcriptase enzymes in retroviruses like HIV. The carboxylic acid group provides a site for covalent bond formation with viral targets, enhancing drug efficacy.
In addition to its pharmaceutical applications, 4-benzyl-1H-pyrrole-3-carboxylic acid has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for designing organic semiconductors and liquid crystals. These materials are integral to modern electronic devices such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The ability to modify the pyrrole core with various substituents allows researchers to fine-tune electronic properties, leading to advancements in display technologies.
The synthesis of 4-benzyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors such as benzaldehyde and pyrrole derivatives. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the carboxylic acid moiety at the 3-position and the benzyl group at the 4-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
The safety profile of 4-benzyl-1H-pyrrole-3-carboxylic acid is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during laboratory work involving this compound. Storage conditions should also be optimized to prevent degradation, typically under inert atmospheres at controlled temperatures.
Future research directions for 4-benzyl-1H-pyrrole-3-carboxylic acid may focus on expanding its applications in drug discovery and materials science. Innovations in computational chemistry could aid in designing novel derivatives with enhanced biological activity or improved material properties. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste and energy consumption.
In conclusion,4-benzyl-1H-pyrrole-3-carboxylic acid (CAS No. 79600-80-9) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting proteases, kinases, and viral enzymes. Furthermore, its applications extend to materials science, where it contributes to advancements in electronic devices. As research continues to uncover new possibilities,4-benzyl-1H-pyrrole-3-carboxylic acid is poised to remain a cornerstone compound in both academic and industrial settings.
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